Cas no 343926-41-0 (3-Chloro-N-ethyl-N-methyl-1-propanamine)

3-Chloro-N-ethyl-N-methyl-1-propanamine is a versatile organic compound with significant utility in pharmaceutical and chemical industries. Its unique structural features, including a chlorinated amino group, offer exceptional reactivity and synthetic versatility. This compound is highly valued for its ability to serve as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its distinct molecular structure and stability make it an indispensable intermediate in organic synthesis.
3-Chloro-N-ethyl-N-methyl-1-propanamine structure
343926-41-0 structure
Product Name:3-Chloro-N-ethyl-N-methyl-1-propanamine
CAS No:343926-41-0
MF:C6H14ClN
MW:135.635060787201
MDL:MFCD12827476
CID:1087796
PubChem ID:12721790
Update Time:2025-10-15

3-Chloro-N-ethyl-N-methyl-1-propanamine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-N-ethyl-N-methylpropan-1-amine
    • (3-chloropropyl)ethyl(methyl)amine(SALTDATA: HCl)
    • 3-Chloro-N-ethyl-N-methyl-1-propanamine
    • (3-chloropropyl)ethyl(methyl)amine
    • 343926-41-0
    • (3-CHLOROPROPYL)(ETHYL)METHYLAMINE
    • SCHEMBL479046
    • (3-Chloropropyl)(ethyl)methylamine, 3-Chloro-N-ethyl-N-methyl-1-propanamine (ACI)
    • EN300-248545
    • AKOS010538985
    • MDL: MFCD12827476
    • Inchi: 1S/C6H14ClN/c1-3-8(2)6-4-5-7/h3-6H2,1-2H3
    • InChI Key: RUIVNAFFLBTLTB-UHFFFAOYSA-N
    • SMILES: ClCCCN(C)CC

Computed Properties

  • Exact Mass: 135.0814771g/mol
  • Monoisotopic Mass: 135.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 47.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 3.2Ų

3-Chloro-N-ethyl-N-methyl-1-propanamine Security Information

3-Chloro-N-ethyl-N-methyl-1-propanamine Pricemore >>

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3-Chloro-N-ethyl-N-methyl-1-propanamine Related Literature

Additional information on 3-Chloro-N-ethyl-N-methyl-1-propanamine

Professional Introduction to 3-Chloro-N-ethyl-N-methyl-1-propanamine (CAS No. 343926-41-0)

3-Chloro-N-ethyl-N-methyl-1-propanamine, with the chemical formula C₅H₁₁ClN, is a significant compound in the field of pharmaceutical and chemical research. This compound has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The 3-Chloro-N-ethyl-N-methyl-1-propanamine is characterized by its chlorinated amine functionality, which makes it a versatile intermediate in organic synthesis. Its molecular structure allows for various modifications, enabling researchers to explore its utility in multiple biochemical pathways.

The compound's CAS number, CAS No. 343926-41-0, uniquely identifies it in scientific literature and databases. This numbering system ensures that researchers worldwide can accurately reference and retrieve information about this molecule. The significance of this CAS number lies in its role as a global standard for chemical identification, facilitating collaboration and communication among scientists.

In recent years, the pharmaceutical industry has shown increasing interest in compounds with chlorinated amine groups due to their potential as bioactive molecules. The 3-Chloro-N-ethyl-N-methyl-1-propanamine is no exception, as it has been studied for its possible role in the synthesis of drugs targeting neurological disorders. Researchers have been particularly intrigued by its ability to interact with specific enzymes and receptors, which could lead to the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

One of the most compelling aspects of 3-Chloro-N-ethyl-N-methyl-1-propanamine is its versatility in chemical reactions. The chloro group attached to the nitrogen atom makes it a reactive site for nucleophilic substitution reactions, allowing chemists to introduce various functional groups and create complex molecular structures. This reactivity has been exploited in the synthesis of pharmacophores, which are key structural elements responsible for the biological activity of drugs.

The compound's potential applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals. For instance, derivatives of 3-Chloro-N-ethyl-N-methyl-1-propanamine have been investigated as intermediates in the production of herbicides and pesticides. These applications highlight the broad utility of this molecule and its significance in industrial chemistry.

Recent studies have also explored the environmental impact of compounds like 3-Chloro-N-ethyl-N-methyl-1-propanamine. Researchers are examining how these molecules degrade in natural systems and their potential effects on aquatic life. Understanding these environmental profiles is crucial for ensuring that the use of such compounds does not lead to unintended ecological consequences.

The synthesis of 3-Chloro-N-ethyl-N-methyl-1-propanamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it easier for researchers to access this compound for their studies. Techniques such as catalytic hydrogenation and nucleophilic substitution have been particularly useful in refining the synthetic routes.

In conclusion, the 3-Chloro-N-ethyl-N-methyl-1-propanamine, identified by its CAS number CAS No. 343926-41-0, is a compound of considerable interest in pharmaceutical and chemical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs and materials. As research continues to uncover more about its properties and potential applications, this compound is likely to play an increasingly important role in science and industry.

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